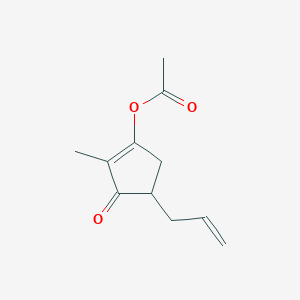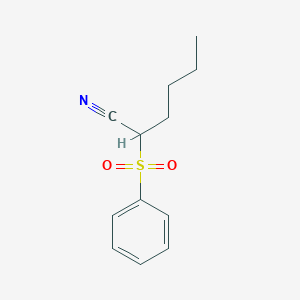
N~1~,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an octadecanoyl group attached to the nitrogen atom of the aspartamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide typically involves the following steps:
Formation of the Aspartamide Backbone: The initial step involves the preparation of L-aspartamide through the reaction of L-aspartic acid with ammonia or an amine.
Attachment of the Octadecanoyl Group: The octadecanoyl group is introduced through an acylation reaction using octadecanoyl chloride in the presence of a base such as pyridine or triethylamine.
N-Butylation: The final step involves the N-butylation of the aspartamide using butyl bromide or butyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of L-Aspartamide: Utilizing efficient reactors and optimized reaction conditions to produce L-aspartamide in large quantities.
Acylation and N-Butylation: Employing automated systems for the acylation and N-butylation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide can undergo oxidation reactions, particularly at the butyl and octadecanoyl groups.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the amide groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones derived from the oxidation of the butyl and octadecanoyl groups.
Reduction Products: Amines or alcohols resulting from the reduction of the amide groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes. It may serve as a model compound for studying amide bond formation and hydrolysis.
Medicine: Research is ongoing to explore the potential therapeutic applications of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: In the industrial sector, the compound is investigated for its use in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the following pathways:
Binding to Enzymes: The amide groups can form hydrogen bonds with enzyme active sites, potentially inhibiting or modulating enzyme activity.
Membrane Interaction: The long octadecanoyl chain allows the compound to interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
O-octadecanoyl-L-carnitine: An O-acyl-L-carnitine with a similar octadecanoyl group.
N-octadecanoyl-L-Homoserine lactone: A compound with an octadecanoyl group attached to a homoserine lactone backbone.
Octadecanoic acid: A simple fatty acid with an octadecanoyl group.
Uniqueness: N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide is unique due to its specific combination of an aspartamide backbone with butyl and octadecanoyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
63663-32-1 |
|---|---|
Molecular Formula |
C30H59N3O3 |
Molecular Weight |
509.8 g/mol |
IUPAC Name |
(2S)-N,N'-dibutyl-2-(octadecanoylamino)butanediamide |
InChI |
InChI=1S/C30H59N3O3/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(34)33-27(30(36)32-25-9-6-3)26-29(35)31-24-8-5-2/h27H,4-26H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t27-/m0/s1 |
InChI Key |
IJYXZPLSZJMTOP-MHZLTWQESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)NCCCC)C(=O)NCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)NCCCC)C(=O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



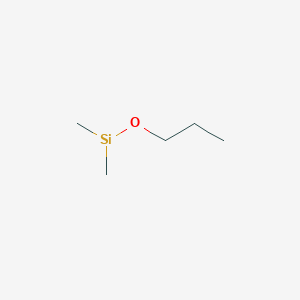
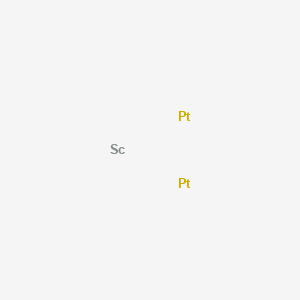
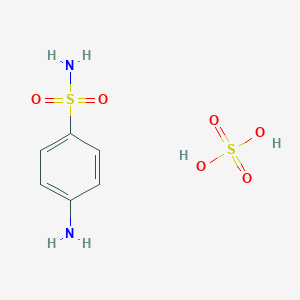
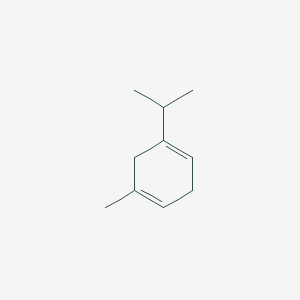
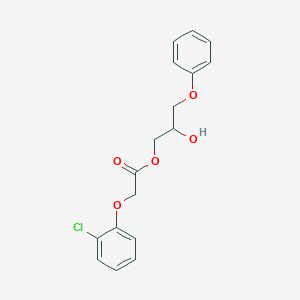



![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)
